A Comprehensive Guide to the Structural Elucidation of Dimethyl 5-methylpyridine-2,3-dicarboxylate
A Comprehensive Guide to the Structural Elucidation of Dimethyl 5-methylpyridine-2,3-dicarboxylate
An In-depth Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Dimethyl 5-methylpyridine-2,3-dicarboxylate is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its specific substitution pattern—a methyl group at the 5-position and two adjacent dimethyl ester groups at the 2- and 3-positions—offers a unique scaffold for creating complex molecular architectures. However, the potential for isomeric impurities during synthesis necessitates a rigorous and multi-faceted analytical approach to unequivocally confirm its structure and ensure purity. This guide provides a detailed framework for the structural analysis of this compound, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. By explaining the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for scientists engaged in synthetic chemistry and quality control.
Introduction to Dimethyl 5-methylpyridine-2,3-dicarboxylate
Chemical Identity and Physicochemical Properties
The subject of this guide is a substituted pyridine derivative with significant utility in organic synthesis.[2] Its core structure is a pyridine ring, which imparts specific electronic and solubility characteristics. The functional groups are critical to its reactivity and are the focus of our analytical verification.
| Property | Value | Source(s) |
| Chemical Name | Dimethyl 5-methylpyridine-2,3-dicarboxylate | [2][3] |
| CAS Number | 112110-16-4 | [2][4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [4][5] |
| Molecular Weight | 209.20 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Boiling Point | 292.18°C at 760 mmHg (Predicted) | [4] |
Significance in Synthetic Chemistry
Pyridine dicarboxylic acids and their esters are crucial intermediates.[6][7] Dimethyl 5-methylpyridine-2,3-dicarboxylate, in particular, serves as a raw material for more complex molecules. For instance, the methyl group at the 5-position can be selectively functionalized, such as through bromination using N-bromosuccinimide (NBS), to introduce further synthetic handles.[2][8] Given its role as a foundational building block, absolute certainty of its structure is paramount to the success of subsequent synthetic steps and the integrity of the final product.
The Imperative of Structural Verification
In any synthetic workflow, the confirmation of an intermediate's structure is a critical control point. For a molecule like Dimethyl 5-methylpyridine-2,3-dicarboxylate, ambiguity can arise from:
-
Isomeric Contaminants: Synthesis might yield other isomers (e.g., Dimethyl 6-methylpyridine-2,3-dicarboxylate).
-
Incomplete Reactions: Residual starting materials or incompletely esterified intermediates.
-
Side-Reactions: Unintended modifications to the pyridine ring or functional groups.
A single analytical technique is often insufficient to rule out all possibilities. Therefore, a synergistic approach combining multiple spectroscopic methods is required for unambiguous confirmation.
The Analytical Workflow: A Multi-faceted Approach
The structural elucidation of a synthetic compound should follow a logical progression, where each step provides a piece of the puzzle. The overall workflow is designed to first confirm the molecular mass and elemental formula, then map the atomic connectivity, and finally, verify the presence of key functional groups.
Caption: Integrated workflow for the synthesis and structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation
3.1 Principle and Experimental Rationale Mass spectrometry is the first-line technique for structural analysis. Its primary purpose is to measure the mass-to-charge ratio (m/z) of the ionized molecule, which provides the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a highly accurate mass measurement, which helps distinguish between compounds with the same nominal mass but different elemental compositions.
3.2 Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is preferred for pyridine compounds as the nitrogen atom is readily protonated.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
3.3 Data Interpretation: Expected Molecular Ion For a compound with the formula C₁₀H₁₁NO₄ (MW = 209.20), the following ions are expected in ESI-MS:
-
[M+H]⁺: The protonated molecule at m/z 210.0761. This is typically the base peak.
-
[M+Na]⁺: A sodium adduct may be observed at m/z 232.0580 if sodium salts are present.
3.4 Expected Fragmentation Patterns While ESI is a soft ionization technique, some in-source fragmentation can occur. Tandem MS (MS/MS) experiments can provide further structural information.
| Ion (m/z) | Loss | Fragment Structure |
| 179.0655 | -OCH₃ (31.01) | Loss of a methoxy radical from the ester. |
| 151.0706 | -COOCH₃ (59.01) | Loss of a methyl carboxylate group. |
| 122.0597 | -2x COOCH₃ (118.02) | Loss of both ester groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Mapping
4.1 The Central Role of NMR in Isomer Differentiation NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. It can distinguish between isomers, which MS often cannot. For Dimethyl 5-methylpyridine-2,3-dicarboxylate, NMR confirms the substitution pattern on the pyridine ring.
Caption: Structure of Dimethyl 5-methylpyridine-2,3-dicarboxylate.
4.2 ¹H NMR Spectroscopy This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H spectrum with 16-32 scans.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | d (doublet) | 1H | H-6 | Deshielded by the adjacent nitrogen and C-2 ester. |
| ~8.2 - 8.4 | d (doublet) | 1H | H-4 | Deshielded by adjacent C-3 ester. Coupled to H-6. |
| ~3.95 - 4.05 | s (singlet) | 3H | C2-COOCH₃ | Ester methyl protons, deshielded by proximity to the ring N. |
| ~3.85 - 3.95 | s (singlet) | 3H | C3-COOCH₃ | Ester methyl protons. |
| ~2.4 - 2.5 | s (singlet) | 3H | C5-CH₃ | Pyridine methyl group protons. |
Causality Insight: The two ester methyl groups are expected to have slightly different chemical shifts because of their different spatial environments (one is ortho to the nitrogen, the other is meta). The two aromatic protons (H-4 and H-6) will appear as doublets due to four-bond (⁴J) "meta-coupling," a characteristic feature of 1,2,3,5-tetrasubstituted pyridine rings.
4.3 ¹³C NMR Spectroscopy This provides information on the carbon framework of the molecule.
Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrumentation: Same spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~167 - 169 | C2-C =O |
| ~165 - 167 | C3-C =O |
| ~155 - 157 | C-6 |
| ~148 - 150 | C-2 |
| ~138 - 140 | C-4 |
| ~135 - 137 | C-5 |
| ~125 - 127 | C-3 |
| ~52 - 54 | C2/C3-OC H₃ |
| ~18 - 20 | C5-C H₃ |
4.4 Advanced 2D NMR for Unambiguous Assignment To definitively link all protons and carbons, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Would show the coupling between H-4 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the molecular framework.
Trustworthiness Insight: The HMBC correlations provide a self-validating system. For example, observing a correlation from the methyl protons (~2.4 ppm) to two aromatic carbons (C-4 and C-6) and observing correlations from the H-4 proton to the C-5 carbon confirms the placement of the methyl group between these two positions.
Infrared (IR) Spectroscopy for Functional Group Identification
5.1 Principle and Application IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It is an excellent complementary technique to NMR and MS.
5.2 Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
5.3 Characteristic Absorption Bands The IR spectrum provides clear evidence for the ester functionalities and the aromatic pyridine ring.[6][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Pyridine ring) |
| 2990-2950 | C-H stretch | Aliphatic (Methyl groups) |
| ~1730 | C=O stretch | Ester (Carbonyl) |
| 1600-1450 | C=C / C=N stretch | Aromatic (Pyridine ring) |
| 1300-1100 | C-O stretch | Ester |
Expertise Insight: The most prominent and diagnostic peak will be the strong absorbance around 1730 cm⁻¹ for the C=O stretch of the two ester groups. Its presence is a definitive indicator of successful esterification, while its absence would signal a failed reaction.
Conclusion: An Integrated Approach to Certainty
The structural elucidation of Dimethyl 5-methylpyridine-2,3-dicarboxylate cannot be reliably achieved with a single analytical method. A synergistic and logical workflow is essential for achieving unambiguous and trustworthy results.
-
Mass Spectrometry provides the foundational confirmation of the molecular weight and elemental formula.
-
¹H and ¹³C NMR Spectroscopy map the precise atomic connectivity and are indispensable for distinguishing between isomers.
-
2D NMR (especially HMBC) serves as the ultimate arbiter of the substitution pattern, creating a self-validating dataset.
-
IR Spectroscopy offers a rapid and definitive check for the presence of critical functional groups.
By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing that their synthetic building blocks are structurally sound and pure, thereby ensuring the integrity of their downstream research and development efforts.
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